Cas no 791-28-6 (Triphenylphosphine oxide)
Triphenylphosphine oxide Chemical and Physical Properties
Names and Identifiers
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- Triphenylphosphine oxide
- AURORA KA-1603
- TPO
- Phosphine oxide, triphenyl-
- Triphenyl phosphorus oxide
- Triphenylphosphanoxid
- Triphenylphosphanoxide
- triphenyl-phosphineoxid
- TriphenylphosphineOxide,>
- TPPO: Triphenylphosphine Oxide
- Triphenylphosphinoxid
- TPPO
- oxo(triphenyl)phosphorane
- Di(phenyl)phosphorylbenzene
- Triphenylphosphine monoxide
- Trisphenylphosphine oxide
- Triphenylphosphine O
- Ph3PO
- Oseltamivir Impurity 41
- Triphenyl phosphine oxide
- triphenylphosphane oxide
- diphenylphosphorylbenzene
- Triphenylphosphineoxide
- (diphenylphosphoroso)benzene
- FIQMHBFVRAXMOP-UHFFFAOYSA-N
- Z69161FKI3
- Triphenylphosphine oxide, 99%
- phosphorane, triphenyl-, oxide
- triphenylphosphino
- Triphenylphosphorusoxychloride
- CS-Z0018
- POPh3
- Triphenylphosphine oxide, 98%
- NS00010696
- DTXSID2022121
- 791-28-6
- DTXCID402121
- (C6H5)3PO
- (C6H5)3P=O
- triphenylphospine oxide
- CHEBI:36601
- A839592
- triphenylphosphine-oxide
- diphenyl-phosphoryl-benzene
- MFCD00002080
- SCHEMBL3949
- NSC398
- FT-0632960
- D70900
- CAS-791-28-6
- Q421154
- InChI=1/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15
- NSC 398
- F3145-4424
- BCP19260
- triphenylphisphine oxide
- AKOS000494984
- NSC-398
- NCGC00255292-01
- EC 212-338-8
- triphenyl-lambda(5)-phosphanone
- BP-20684
- T0625
- triphenyphosphine oxide
- BENZYLETHYLPIPERIDINE-1,3-DICARBOXYLATE
- EN300-134404
- Z56757699
- triphenyl-phosphine oxide
- tri-phenylphosphine oxide
- Tox21_302054
- UNII-Z69161FKI3
- Triphenylphosphine oxide; Triphenyl phosphine oxide; Orlistat Related Compound C; Alprostadil Impurity K
- ALPROSTADIL IMPURITY K [EP IMPURITY]
- Triphenylphosphine oxide, analytical standard
- EINECS 212-338-8
- CHEMBL482091
- AC-19038
- SCHEMBL1835805
- triphenylphosphinoxide
- J-525125
- Triphenylphosphine oxide (ACI)
- PP 560
- Triphenylphosphine Oxide,99%
- STK123697
- ALPROSTADIL IMPURITY K (EP IMPURITY)
- Phosphine oxide, triphenyl
- DB-009890
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- MDL: MFCD00002080
- Inchi: 1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
- InChI Key: FIQMHBFVRAXMOP-UHFFFAOYSA-N
- SMILES: O=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 745854
Computed Properties
- Exact Mass: 278.08600
- Monoisotopic Mass: 278.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystals
- Density: 1.21
- Melting Point: 150-157 °C (lit.)
- Boiling Point: 360 ºC
- Flash Point: Fahrenheit: 356 ° f
Celsius: 180 ° c - Refractive Index: 1.619
- Solubility: methanol: 25 mg/mL, clear
- Water Partition Coefficient: Slightly soluble
- PSA: 26.88000
- LogP: 3.32600
- Solubility: Slightly soluble in water
Triphenylphosphine oxide Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S61
- RTECS:SZ1676000
-
Hazardous Material Identification:
- HazardClass:9
- TSCA:Yes
- Storage Condition:−20°C
- Packing Group:I; II; III
- Risk Phrases:R22; R52/53
- Hazard Level:6.1
- PackingGroup:III
Triphenylphosphine oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215187-10g |
Triphenylphosphine oxide |
791-28-6 | 99% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 215187-100g |
Triphenylphosphine oxide |
791-28-6 | 99% | 100g |
£16.00 | 2022-03-01 | |
| Fluorochem | 215187-500g |
Triphenylphosphine oxide |
791-28-6 | 99% | 500g |
£56.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12455-25g |
Triphenylphosphine oxide, 99% |
791-28-6 | 99% | 25g |
¥268.00 | 2023-03-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12455-100g |
Triphenylphosphine oxide, 99% |
791-28-6 | 99% | 100g |
¥687.00 | 2023-03-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12455-500g |
Triphenylphosphine oxide, 99% |
791-28-6 | 99% | 500g |
¥2172.00 | 2023-03-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106098-100g |
Triphenylphosphine oxide |
791-28-6 | 98% | 100g |
¥61.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106098-250g |
Triphenylphosphine oxide |
791-28-6 | 98% | 250g |
¥144.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106098-25g |
Triphenylphosphine oxide |
791-28-6 | 98% | 25g |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T106098-500g |
Triphenylphosphine oxide |
791-28-6 | 98% | 500g |
¥254.90 | 2023-09-01 |
Triphenylphosphine oxide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; > 1 min, rt
Production Method 13
Production Method 14
Production Method 15
2.1 Reagents: Sulfuric acid Solvents: Chloroform
3.1 Reagents: Sodium ethoxide Solvents: Water
Production Method 16
Production Method 17
2.1 Solvents: Dichloromethane ; 30 min, rt
Production Method 18
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Production Method 19
2.1 Solvents: Dichloromethane ; 30 min, rt
Production Method 20
Production Method 21
Production Method 22
Production Method 23
Production Method 24
Production Method 25
Production Method 26
Production Method 27
Production Method 28
Production Method 29
Triphenylphosphine oxide Raw materials
- Tetraethylene glycol
- Tris(2-methoxyphenyl)bismuth Dichloride
- Phosphonium, (2-carboxyphenyl)triphenyl-, bromide (1:1)
- 5-hydroperoxy-1-methyl-2-Pyrrolidinone
- Diphenylphosphine oxide
- 1-Bromonaphthalene
Triphenylphosphine oxide Preparation Products
Triphenylphosphine oxide Suppliers
Triphenylphosphine oxide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Triphenylphosphine oxide
Triphenylphosphine oxide (CAS No. 791-28-6): A Comprehensive Overview
Triphenylphosphine oxide, with the chemical formula C18H15O2P and CAS number 791-28-6, is a significant compound in the field of organophosphorus chemistry. This compound has garnered considerable attention due to its versatile applications in catalysis, material science, and pharmaceutical research. Understanding its properties, synthesis methods, and recent advancements in its application is crucial for researchers and industrial professionals alike.
The molecular structure of Triphenylphosphine oxide consists of a central phosphorus atom bonded to three phenyl groups and an oxygen atom. This unique arrangement imparts distinct chemical and physical properties that make it a valuable reagent in various chemical transformations. The presence of the phenyl groups enhances its stability and reactivity, making it an excellent ligand in transition metal catalysis.
In recent years, Triphenylphosphine oxide has been extensively studied for its role in homogeneous catalysis. Its ability to form stable complexes with transition metals such as palladium, nickel, and copper has opened new avenues in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, studies have shown that phosphine oxides can act as effective ligands in Suzuki-Miyaura coupling reactions, improving yield and selectivity.
The synthesis of Triphenylphosphine oxide typically involves the oxidation of triphenylphosphine using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The reaction conditions can be optimized to achieve high yields and purity, which are essential for industrial applications. Advances in green chemistry have also led to the development of more environmentally friendly synthetic routes, reducing the use of hazardous reagents.
Beyond catalysis, Triphenylphosphine oxide finds applications in material science. Its thermal stability and compatibility with polymers make it a suitable additive for flame-retardant materials. Additionally, it has been explored as a component in conductive polymers due to its ability to enhance electrical conductivity through charge transport mechanisms.
In the realm of pharmaceutical research, Triphenylphosphine oxide has shown promise as an intermediate in the synthesis of bioactive molecules. Researchers have utilized its reactivity to develop novel drug candidates targeting various diseases. For example, derivatives of phosphine oxides have been investigated for their potential anti-inflammatory and anticancer properties. The ability to modify the phenyl groups allows for fine-tuning of biological activity, making this compound a valuable tool in medicinal chemistry.
The latest advancements in computational chemistry have further enhanced our understanding of Triphenylphosphine oxide. Molecular modeling studies have provided insights into its interaction with transition metals and other substrates, aiding in the design of more efficient catalysts. These computational approaches are complemented by experimental investigations, which continue to refine our knowledge of this compound's behavior under various conditions.
The industrial significance of Triphenylphosphine oxide cannot be overstated. Its widespread use in pharmaceuticals, agrochemicals, and specialty chemicals underscores its importance as a building block for numerous applications. As research progresses, new uses for this compound are likely to emerge, driven by ongoing innovation in synthetic methodologies and application areas.
In conclusion, Triphenylphosphine oxide (CAS No. 791-28-6) is a multifaceted compound with a broad range of applications across multiple scientific disciplines. Its role in catalysis, material science, and pharmaceutical research highlights its versatility and importance. Continued research into its properties and potential will undoubtedly lead to further advancements and novel applications in the future.
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